Purine
Overview
Description
Purine Description
Purines are a fundamental class of organic molecules with a wide range of biological roles. They are aromatic heterocyclic compounds consisting of a pyrimidine ring fused to an imidazole ring. This structure is the core of many important biomolecules, including nucleobases such as adenine and guanine, which are essential components of DNA and RNA. Purines also serve as precursors for several coenzymes and signaling molecules, such as NAD, NADP, FAD, coenzyme A, and cAMP. ATP, a purine derivative, is a universal energy currency in cells .
Synthesis Analysis
The synthesis of purine derivatives has been a subject of extensive research due to their biological significance. Various methodologies have been developed for the synthesis of substituted purines. For instance, 6-(hydroxymethyl)purines, which have shown inhibitory activity against adenosine deaminase and cytostatic activity, are synthesized using Pd-catalyzed cross-coupling reactions followed by deprotection . Similarly, enantiomerically pure purine-amino acid conjugates have been synthesized through palladium-catalyzed cross-coupling reactions, demonstrating the versatility of purine chemistry in creating diverse molecules . Additionally, FeCl3–SiO2-promoted cyclization reactions have been employed to synthesize trisubstituted purine analogues, showcasing the use of metal catalysts in purine synthesis . Solid-phase synthesis techniques have also been utilized to create 2,6,8-trisubstituted purines, indicating the adaptability of purine chemistry to various synthetic platforms . Direct C-H arylation has been developed as a methodology for regioselective synthesis of trisubstituted purines, further expanding the toolkit for purine modification .
Molecular Structure Analysis
The molecular structure of purines is characterized by the fusion of a pyrimidine and an imidazole ring. This unique arrangement results in a π-electron-deficient system in the pyrimidine ring and a π-electron-excessive system in the imidazole ring. The electron distribution in purines is influenced by these competing effects, leading to the establishment of molecular dipoles. The direction and magnitude of these dipoles can be altered by the introduction of electron-donating or electron-withdrawing groups .
Chemical Reactions Analysis
Purines undergo various chemical reactions that modify their structure and properties. The introduction of electron-accepting and electron-donating groups at specific positions on the purine ring leads to "push-pull" purines with significantly altered photophysical properties. These modifications result in red-shifted absorption maxima, solvatochromic emission profiles, improved photochemical stability, and enhanced fluorescence quantum yields. Such properties are valuable for applications in biosensing and materials science . The diversity of purine libraries has been expanded through palladium-mediated coupling and copper(II)-mediated N-arylation, allowing for the introduction of various functional groups and the creation of new purine scaffolds .
Physical and Chemical Properties Analysis
Purines exhibit a range of physical and chemical properties that are influenced by their molecular structure and substituents. The photophysical behavior of purines can be tailored through structural modifications, as evidenced by the synthesis of push-pull purines with improved emission properties . The physicochemical aspects of purines, such as their dipole moments and electron distribution, are crucial for understanding their reactivity and interactions with other molecules . Additionally, the photochemistry of purine in ice analogs relevant to dense interstellar clouds has been studied, suggesting that purines could have been produced abiotically under astrophysical conditions and may have played a role in the emergence of life .
Scientific Research Applications
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- Application: Purines are combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids (ILs). These ILs have good thermal stability and enhanced aqueous solubility compared to their respective purine precursors .
- Methods: The synthesis involves combining purines with the cation tetrabutylammonium .
- Results: The ILs show good thermal stability and an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
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- Application: Purines, notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis. They also support purinergic transmission throughout tissues and species .
- Methods: Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
- Results: Purinergic signalling coordinates numerous aspects of cell behavior such as proliferation, differentiation, migration, apoptosis and other physiological processes critical for the proper function of organisms .
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- Application: Purines, such as adenine and guanine, perform several important functions in the cell. They are found in nucleic acids and are structural components of some coenzymes, including NADH and coenzyme A .
- Methods: Purines have a crucial role in the modulation of energy metabolism and signal transduction .
- Results: Dysfunctions in purine metabolism can contribute to various diseases .
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Purine as Solubility Enhancers
- Application: Purines, specifically theobromine, theophylline, xanthine, and uric acid, are combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids (ILs). These ILs are used as solubility enhancers of ferulic acid in aqueous solution .
- Methods: The synthesis involves combining purines with the cation tetrabutylammonium .
- Results: The ILs show an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
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Purine in Neurodegeneration, Rheumatic Immune Diseases, Inflammation, and Cancer
- Application: Purinergic signalling, mediated by purines, is involved in various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer .
- Methods: Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
- Results: Pathological deregulation of purinergic signalling contributes to various diseases .
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Purine Metabolism Disorder and Hyperuricemia
- Application: Dysfunctions in purine metabolism can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood .
- Methods: Uric acid is a product of purine metabolism. When this process is disrupted, it can lead to an accumulation of uric acid .
- Results: Hyperuricemia can lead to various health problems, including gout .
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Purine in the Synthesis of Bio-based Ionic Liquids
- Application: Four purines (theobromine, theophylline, xanthine, and uric acid) were combined with the cation tetrabutylammonium to synthesize bio-based ionic liquids (ILs). These ILs have potential applications where aqueous solutions are demanded .
- Methods: The synthesis involves combining purines with the cation tetrabutylammonium .
- Results: The ILs show good thermal stability and an aqueous solubility enhancement ranging from 53- to 870-fold, in comparison to their respective purine precursors .
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Purine in the Treatment of Human Diseases
- Application: Purines and their derivatives, most notably adenosine and ATP, are key molecules controlling intracellular energy homeostasis and nucleotide synthesis. Pathological deregulation of purinergic signalling contributes to various diseases including neurodegeneration, rheumatic immune diseases, inflammation, and cancer .
- Methods: Purines act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .
- Results: Compelling evidence indicates that purinoceptors are potential therapeutic targets, with specific purinergic agonists and antagonists demonstrating prominent therapeutic potential .
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Purine Metabolism and Antioxidant Properties
- Application: Uric acid, a product of purine metabolism, is presumed to act as a potent antioxidant in the extracellular environment, having also pro-oxidant properties inside the cell, where it stimulates nicotinamide adenine dinucleotide phosphate (NADPH) oxidase .
- Methods: Uric acid is a product of purine metabolism .
- Results: The antioxidant and pro-oxidant properties of uric acid have implications for various health conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-3H,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCGOANMDULRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074470 | |
Record name | Purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Purine | |
CAS RN |
120-73-0 | |
Record name | Purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.020 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W60KTZ3IZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °C | |
Record name | Purine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001366 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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